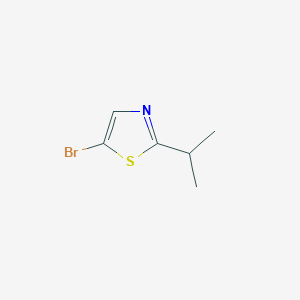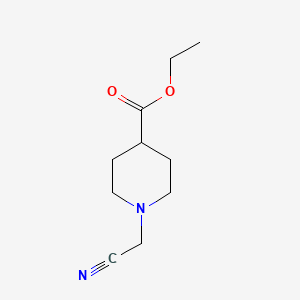
6-乙炔基吡啶-3-羧酸
描述
6-Ethynylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Ethynylpyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethynylpyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
微波促进合成
Su 等人(2009 年)的一项研究探索了从新型吡啶羧酸衍生物中微波促进合成吡啶甲酰胺和叔-甲酰亚胺。该研究突出了吡啶衍生物在通过微波辅助反应创建新化合物中的效用,展示了它们在高效和快速化学合成中的潜力 (Su 等人,2009 年)。
催化和环化反应
在催化领域,Zhu 等人(2003 年)报道了使用 N-甲磺酰亚胺和 2-甲基-2,3-丁二烯酸乙酯的膦催化 [4 + 2] 环化过程。这项工作展示了吡啶衍生物在催化反应中合成高度官能化的四氢吡啶中的用途,表明它们在促进区域选择性和非对映选择性化学转化中的作用 (Zhu 等人,2003 年)。
杂环化合物的合成
Ghaedi 等人(2015 年)探索了通过吡唑-5-胺衍生物与活化羰基(包括吡啶羧酸衍生物)缩合合成新型杂环化合物。该研究强调了吡啶衍生物在合成复杂杂环结构中的相关性,为可用于各种应用的有机化合物的多样性做出了贡献 (Ghaedi 等人,2015 年)。
配位化学和材料科学
Liu 等人(2009 年)详细介绍了使用吡啶羧酸盐衍生物构建镧系有机骨架。这些骨架表现出独特的结构和光物理性质,表明它们在材料科学中具有催化、传感和发光器件等应用的潜力 (Liu 等人,2009 年)。
动力学拆分和手性合成
Shiina 等人(2012 年)展示了使用吡啶-3-甲酸酐对外消旋仲苄醇进行动力学拆分。该研究突出了吡啶衍生物在手性合成中的应用,能够生产具有高对映体过量的旋光活性酯 (Shiina 等人,2012 年)。
安全和危害
6-EPY is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
A related compound, tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (thpp), has been shown to selectively interact with echa6 . EchA6 is an essential fatty acid shuttle in mycobacteria
Mode of Action
It belongs to the class of organic compounds known as pyridinecarboxylic acids. These compounds are characterized by a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, substituted with a carboxylic acid group. The interaction of these compounds with their targets often involves the functionalization of the pyridine ring at various positions.
Biochemical Pathways
Compounds that interact with fatty acid shuttles like echa6 could potentially affect the synthesis of long-chain fatty acids and mycolic acids .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
Compounds that interact with fatty acid shuttles like echa6 could potentially disrupt the synthesis of long-chain fatty acids and mycolic acids , leading to bactericidal effects in mycobacteria .
生化分析
Biochemical Properties
6-Ethynylpyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the synthesis and degradation of pyridine derivatives. The compound can act as an inhibitor or activator of these enzymes, depending on the specific biochemical context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This interaction can lead to changes in the metabolic pathways involving pyridine derivatives.
Cellular Effects
6-Ethynylpyridine-3-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This modulation can lead to changes in gene expression, either upregulating or downregulating the expression of certain genes. Additionally, 6-Ethynylpyridine-3-carboxylic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 6-Ethynylpyridine-3-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through its ethynyl and carboxylic acid groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the ethynyl group may form covalent bonds with the active site of an enzyme, leading to irreversible inhibition. Additionally, 6-Ethynylpyridine-3-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethynylpyridine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethynylpyridine-3-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 6-Ethynylpyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, 6-Ethynylpyridine-3-carboxylic acid can induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism. These findings highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
6-Ethynylpyridine-3-carboxylic acid is involved in several metabolic pathways, primarily those related to pyridine metabolism. The compound interacts with enzymes and cofactors that facilitate the synthesis and degradation of pyridine derivatives. These interactions can influence metabolic flux and the levels of various metabolites within the cell. For example, 6-Ethynylpyridine-3-carboxylic acid may inhibit an enzyme involved in the breakdown of pyridine compounds, leading to an accumulation of these metabolites and subsequent changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Ethynylpyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of transport proteins. Once inside the cell, 6-Ethynylpyridine-3-carboxylic acid may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 6-Ethynylpyridine-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 6-Ethynylpyridine-3-carboxylic acid may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production. The precise subcellular localization of the compound can determine its specific biochemical and cellular effects .
属性
IUPAC Name |
6-ethynylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h1,3-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILQLEDPZCOECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590919 | |
| Record name | 6-Ethynylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450368-21-5 | |
| Record name | 6-Ethynyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=450368-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethynylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)




